1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
Brand Name:
Vulcanchem
CAS No.:
3422-42-2
VCID:
VC0116922
InChI:
InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H
SMILES:
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl
Molecular Formula:
C₁₇H₂₀ClNO₃
Molecular Weight:
321.8
1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
CAS No.: 3422-42-2
Cat. No.: VC0116922
Molecular Formula: C₁₇H₂₀ClNO₃
Molecular Weight: 321.8
* For research use only. Not for human or veterinary use.
![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride - 3422-42-2](/images/no_structure.jpg)
Specification
CAS No. | 3422-42-2 |
---|---|
Molecular Formula | C₁₇H₂₀ClNO₃ |
Molecular Weight | 321.8 |
IUPAC Name | 1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
Standard InChI | InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H |
SMILES | COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator